molecular formula C15H28N2O2 B6470191 N-tert-butyl-1-[(oxan-4-yl)methyl]pyrrolidine-3-carboxamide CAS No. 2640955-69-5

N-tert-butyl-1-[(oxan-4-yl)methyl]pyrrolidine-3-carboxamide

Cat. No.: B6470191
CAS No.: 2640955-69-5
M. Wt: 268.39 g/mol
InChI Key: MCBIIZMEIRMJQY-UHFFFAOYSA-N
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Description

N-tert-butyl-1-[(oxan-4-yl)methyl]pyrrolidine-3-carboxamide is a synthetic organic compound that features a tert-butyl group, an oxane ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-[(oxan-4-yl)methyl]pyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Introduction of the Oxane Ring: The oxane ring can be introduced via a nucleophilic substitution reaction using an appropriate oxane derivative.

    Attachment of the tert-Butyl Group: The tert-butyl group can be attached through an alkylation reaction using tert-butyl bromide or a similar reagent.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving a suitable amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-[(oxan-4-yl)methyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-tert-butyl-1-[(oxan-4-yl)methyl]pyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-[(oxan-4-yl)methyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved will depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-1-[(oxan-3-yl)methyl]pyrrolidine-3-carboxamide: Similar structure but with the oxane ring in a different position.

    N-tert-butyl-1-[(oxan-5-yl)methyl]pyrrolidine-3-carboxamide: Another structural isomer with the oxane ring in a different position.

    N-tert-butyl-1-[(oxan-4-yl)methyl]pyrrolidine-2-carboxamide: Similar structure but with the carboxamide group in a different position.

Uniqueness

N-tert-butyl-1-[(oxan-4-yl)methyl]pyrrolidine-3-carboxamide is unique due to its specific arrangement of functional groups, which can lead to distinct chemical and biological properties

Properties

IUPAC Name

N-tert-butyl-1-(oxan-4-ylmethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)16-14(18)13-4-7-17(11-13)10-12-5-8-19-9-6-12/h12-13H,4-11H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBIIZMEIRMJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)CC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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